molecular formula C10H19NO2 B13269294 3-[(3-Methoxycyclohexyl)oxy]azetidine

3-[(3-Methoxycyclohexyl)oxy]azetidine

Cat. No.: B13269294
M. Wt: 185.26 g/mol
InChI Key: INWNFZDAADEOCT-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Advanced Organic Synthesis

Azetidines are four-membered saturated cyclic amines that represent one of the most vital heterocycles in organic synthesis. rsc.orgmedwinpublishers.com Their importance stems from a unique balance of stability and reactivity, which is primarily governed by their intrinsic ring strain of approximately 25.4 kcal/mol. rsc.org This level of strain is sufficient to facilitate unique chemical transformations that can be triggered under specific reaction conditions, yet the ring is significantly more stable and easier to handle than its smaller homolog, aziridine (B145994). rsc.orgrsc.org

This distinct reactivity makes the azetidine scaffold a valuable and versatile building block. nih.gov The strain-driven character of the four-membered ring allows for various synthetic manipulations, including ring-opening reactions, which provide access to a wide array of functionalized acyclic amines. rsc.org Consequently, chemists have developed numerous methods for the synthesis and functionalization of azetidines, such as cycloadditions, cyclizations, and transformations of other heterocyclic systems. medwinpublishers.comjmchemsci.com

In medicinal chemistry, the azetidine ring is considered a "privileged motif." rsc.org Its rigid, three-dimensional structure is found in numerous natural products and synthetic bioactive molecules. medwinpublishers.com The inclusion of an azetidine scaffold can impart desirable pharmacological properties, and compounds containing this moiety have shown a diverse range of biological activities. nih.gov

Table 2: Physicochemical Properties of the Parent Azetidine Ring

Property Value
Molecular Formula C3H7N
Molecular Weight 57.09 g/mol
CAS Number 503-29-7
Normal Boiling Point 336.15 K
Enthalpy of Vaporization 34.5 kJ/mol
Proton Affinity 920.1 kJ/mol

Data sourced from Cheméo chemeo.com

The Role of Cyclic Ether Substructures in Complex Molecular Architectures

Cyclic ethers are a class of organic compounds where an oxygen atom is incorporated into a carbon ring. fiveable.me These structures are widespread in nature and are integral components of many biologically active molecules, including a number of FDA-approved therapeutics. nih.gov The inclusion of an oxygen atom within a cyclic framework confers distinct properties compared to their acyclic counterparts. fiveable.mefiveable.me

The oxygen atom in the ring also influences the molecule's physical and chemical properties, such as polarity, boiling point, and solubility. fiveable.me These characteristics are crucial in the design of complex molecules, as they can affect how the molecule interacts with its environment, including biological systems. nih.govnih.gov Therefore, cyclic ethers are frequently employed in the synthesis of pharmaceuticals and natural products to introduce rigidity and modulate physicochemical properties. nih.gov

Rationale for Comprehensive Research on Heterocyclic Conjugates

Heterocyclic compounds form the largest and most diverse family of organic molecules and are central to the discovery of new medicines. openmedicinalchemistryjournal.comderpharmachemica.com Many biologically essential molecules, including DNA, RNA, vitamins, and hormones, feature heterocyclic rings as core structural elements. derpharmachemica.comijsrtjournal.com A common strategy in modern drug discovery and materials science involves the synthesis of hybrid molecules, or conjugates, that combine two or more distinct structural motifs to create a novel entity with potentially enhanced or unique properties. multiscreensite.comiipseries.org

By linking these two systems via an ether bond, a new chemical entity is created with a unique spatial arrangement and a distinct profile of polarity, solubility, and hydrogen-bonding capability. Research into such heterocyclic conjugates is driven by the prospect of discovering novel chemical matter with tailored properties for a wide range of applications, from pharmaceutical development to materials science. multiscreensite.comiipseries.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(3-methoxycyclohexyl)oxyazetidine

InChI

InChI=1S/C10H19NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h8-11H,2-7H2,1H3

InChI Key

INWNFZDAADEOCT-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)OC2CNC2

Origin of Product

United States

Stereochemical Control and Asymmetric Synthesis in 3 3 Methoxycyclohexyl Oxy Azetidine Analogs

Diastereoselective Synthesis of Azetidine (B1206935) and Cyclohexyl Ether Components

The synthesis of analogs of 3-[(3-Methoxycyclohexyl)oxy]azetidine, which contains at least three stereocenters, necessitates methods that can selectively generate one diastereomer over others. Diastereoselective synthesis aims to control the relative configuration of these stereocenters.

For the cyclohexyl ether component , establishing the desired 1,3-cis or 1,3-trans relationship between the methoxy (B1213986) and ether linkage is crucial. This is often achieved through substrate-controlled approaches. For instance, the stereoselective reduction of a 3-methoxycyclohexanone (B95188) precursor using sterically demanding reducing agents can favor the formation of one diastereomeric alcohol. Subsequent etherification (e.g., Williamson ether synthesis) with a protected 3-hydroxyazetidine proceeds with retention of configuration at the cyclohexyl stereocenters. Alternatively, stereospecific Diels-Alder reactions can be employed to construct polyhydroxylated cyclohexane (B81311) rings, which serve as versatile templates for creating specific diastereomers. researchgate.net The choice of dienophile and diene, along with reaction conditions, dictates the stereochemical outcome of the resulting cyclohexene (B86901) adduct, which can be further functionalized. researchgate.net

For the azetidine component , when additional substituents are present, diastereoselectivity becomes a key consideration. Strategies for synthesizing substituted azetidines often involve the cyclization of acyclic precursors. The stereochemistry of the substituents on the open-chain precursor can direct the stereochemical course of the ring-closure. For example, the synthesis of azetidine 2,3-dicarboxylic acids, which are conformationally restricted analogs of N-methyl-D-aspartate (NMDA), has been achieved via stereoselective strategies that control the relative configuration of the carboxylic acid groups. nih.gov Four-membered cyclic nitrones have also been shown to react with various nucleophiles via stereoselective addition, yielding 1-hydroxyazetidines with a high degree of diastereocontrol, where the nucleophile adds from the less sterically hindered face of the molecule. researchgate.net

Below is a table summarizing representative approaches for diastereoselective synthesis applicable to the core fragments.

ApproachTarget FragmentKey PrincipleTypical Outcome
Substrate-Controlled ReductionCyclohexanolUse of bulky hydride reagents (e.g., L-Selectride®) to selectively attack one face of a ketone.High diastereomeric ratio (dr) for the resulting alcohol.
Diels-Alder CycloadditionCyclohexeneConcerted [4+2] cycloaddition to form a cyclic structure with defined relative stereochemistry. researchgate.netSpecific cis/trans relationships established in the adduct. researchgate.net
Nucleophilic Addition to Cyclic NitronesSubstituted AzetidineNucleophile attacks the less sterically hindered face of the four-membered ring. researchgate.netHigh diastereoselectivity in the formation of substituted azetidines. researchgate.net
Precursor-Directed CyclizationSubstituted AzetidineThe existing stereocenters in an acyclic precursor guide the formation of new stereocenters during ring closure. nih.govDiastereomeric purity of the product is dependent on the precursor's stereochemistry. nih.gov

Enantioselective Catalysis for Chiral Azetidines and Cyclic Ethers

While diastereoselective methods control relative stereochemistry, enantioselective catalysis is required to control the absolute stereochemistry, producing a single enantiomer of a chiral molecule. This is critical as enantiomers of a drug can have vastly different biological activities.

A well-established method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

In the synthesis of chiral azetidines, amino acids and their derivatives are common starting points. For instance, optically active α-methylbenzylamine has been successfully used as a chiral auxiliary to prepare both enantiomers of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine has served as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org More recently, chiral tert-butanesulfinamides have emerged as highly effective auxiliaries. acs.org These are condensed with 1,3-bielectrophilic precursors to form sulfinimines, which then undergo diastereoselective organometallic addition and intramolecular cyclization to provide chiral-protected azetidines with high diastereoselectivity. acs.org

Chiral AuxiliaryApplicationKey Features
(S)-1-PhenylethylamineSynthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.orgrsc.orgActs as both a nitrogen source and a stereodirecting group.
α-MethylbenzylaminePreparation of enantiomers of azetidine-2-carboxylic acid. nih.govInexpensive and available in both enantiomeric forms.
tert-ButanesulfinamidesGeneral synthesis of C2-substituted azetidines. acs.orgHigh diastereomeric induction; easily cleaved protecting group.

Asymmetric cycloaddition reactions offer a powerful and atom-economical route to cyclic structures with high enantioselectivity. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netnih.gov While historically challenging, recent advances using visible-light photocatalysis have enabled the intermolecular synthesis of highly functionalized azetidines under mild conditions. nih.gov Catalytic asymmetric formal [2+2] cycloadditions, for example between N-sulfonylimines and allenoates catalyzed by cinchona alkaloid derivatives, have also been reported to produce azetidines with excellent enantioselectivity. thieme-connect.com

Furthermore, copper(II)-catalyzed asymmetric [4+2] cycloadditions (Diels-Alder reactions) of vinyl azides with unsaturated ketoesters can produce chiral cyclic azides with excellent enantioselectivities. nih.gov These reactions proceed with 100% atom economy under ambient conditions and offer a route to complex azido-functionalized cyclic systems that can be further elaborated. nih.gov

Reaction TypeCatalyst SystemSubstratesKey Advantage
Asymmetric formal [2+2] CycloadditionCinchona alkaloid derivatives. thieme-connect.comN-sulfonylimines and allenoates.High enantioselectivity for azetidine products. thieme-connect.com
Visible-Light-Mediated [2+2] CycloadditionIridium photocatalyst. nih.govOximes and alkenes.Mild conditions, broad scope, operational simplicity. nih.gov
Asymmetric [4+2] CycloadditionCopper(II)/BOX ligands. nih.govVinyl azides and unsaturated ketoesters.100% atom economy, excellent enantioselectivities. nih.gov

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations. Chiral ligands coordinated to a metal center create a chiral environment that can induce high enantioselectivity in a reaction.

For the synthesis of chiral cyclic ethers, copper-catalyzed asymmetric allylic alkylation (AAA) of racemic cyclic allylic ethers has proven effective. nih.govresearchgate.net This dynamic kinetic asymmetric transformation (DyKAT) allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters in cyclic systems, including those found in cyclohexyl-fused spirobiindanes, achieving up to >99% ee. acs.orgnih.gov Such methods could be adapted for the enantioselective synthesis of the 3-methoxycyclohexanol precursor. The combination of chiral organocatalysts with metal complexes, known as asymmetric organo-metal combined catalysis, is an emerging strategy that enables challenging transformations with high enantioselectivity. acs.org

Influence of Stereochemistry on Molecular Conformation and Reactivity

The stereochemical configuration of this compound dictates its preferred three-dimensional shape (conformation), which in turn governs its reactivity and ability to interact with biological targets.

The azetidine ring is a strained four-membered heterocycle. researchgate.net It is not planar but puckered, which helps to relieve some torsional strain. The reactivity of azetidines is largely driven by this inherent ring strain, making them susceptible to ring-opening reactions under appropriate conditions. rsc.org The stereochemistry of substituents on the azetidine ring influences the degree of puckering and the orientation of the nitrogen lone pair, which can affect its basicity and nucleophilicity. nih.gov For example, the reactivity of azetidine-borane complexes in lithiation reactions has been shown to be highly dependent on the stereochemical relationship between the ring protons and the borane (B79455) group. nih.gov

Structural FeatureConformational PreferenceImpact on Reactivity
Cyclohexane RingChair conformation with bulky substituents in equatorial positions to avoid 1,3-diaxial strain. openochem.orglibretexts.orgThe accessibility of the ether linkage can be influenced by its axial or equatorial orientation.
Azetidine RingPuckered (non-planar) conformation. nih.govSignificant ring strain makes it susceptible to nucleophilic ring-opening reactions. rsc.org
Overall MoleculeThe cis-1,3-diequatorial cyclohexyl isomer is expected to be more stable than the trans-1,3-axio-equatorial isomer.The overall 3D shape, determined by stereochemistry, affects molecular recognition and binding to biological targets.

Mechanistic Investigations and Computational Chemical Studies of 3 3 Methoxycyclohexyl Oxy Azetidine

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Formation and Functionalization

The synthesis of functionalized azetidines can be achieved through various mechanistic pathways. Common strategies include intramolecular cyclization, cycloaddition reactions, and ring expansions of smaller heterocycles. rsc.org For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, provides a regioselective route to azetidine derivatives. nih.gov Another prominent method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which proceeds through a key reductive elimination step at an alkyl–Pd(IV) intermediate. rsc.org This process involves the generation of an octahedral Pd(IV) species, followed by intramolecular cyclization to form the azetidine ring. rsc.org Furthermore, [2+2] photocycloaddition reactions, such as the aza-Paternò-Büchi reaction, offer a pathway to azetidines from precursors like 2-isoxazoline-3-carboxylates and alkenes, often using visible light and an Ir(III) photocatalyst. rsc.org

Analysis of Ring Strain Energy and its Impact on Reactivity

The reactivity of azetidines is fundamentally driven by their considerable ring strain. rsc.org The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridine (B145994) (approx. 27 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (approx. 5.4-7.98 kcal/mol). rsc.orgepfl.ch This balance of strain and stability allows for facile handling while enabling unique reactivity under specific conditions, often involving the cleavage of the σ-N–C bond. rsc.org The inherent strain makes the four-membered ring a privileged scaffold in drug discovery, providing molecular rigidity and satisfactory stability. researchgate.net

Comparison of Ring Strain Energies in Cyclic Amines
Cyclic AmineRing SizeApproximate Ring Strain Energy (kcal/mol)Reference
Aziridine326.7 - 27.7 rsc.orgresearchgate.net
Azetidine425.2 - 25.4 rsc.orgresearchgate.net
Pyrrolidine55.4 - 7.98 rsc.orgepfl.ch
Piperidine6~0 researchgate.net

Characterization of Reaction Intermediates and Transition States

Mechanistic studies have identified various key intermediates and transition states in azetidine synthesis. In palladium-catalyzed C-H amination, an octahedral Pd(IV) species is a critical intermediate leading to ring formation. rsc.org The study of α-lithiation of N-substituted azetidines has revealed the involvement of chemically stable but configurationally labile lithiated azetidine intermediates. nih.gov These equilibrating diastereoisomeric intermediates were supported by in-situ FT-IR analysis and DFT calculations. nih.gov In cascade strategies involving O-propargylic oximes, the reaction proceeds through a copper(I)-catalyzed tandem researchgate.netacs.org-rearrangement and 4π-electrocyclization, highlighting the complexity of the intermediates involved in forming the heterocyclic core. acs.org Computational studies suggest that the regioselectivity in reactions like the aminolysis of epoxy amines is influenced by the coordination of the catalyst (e.g., lanthanum III) to the substrate and product, stabilizing specific transition states. nih.gov

Computational Chemistry Applications in Synthetic Design and Prediction

Computational chemistry has become an indispensable tool in medicinal chemistry for designing and predicting the properties of complex molecules like 3-[(3-Methoxycyclohexyl)oxy]azetidine. researchgate.net These methods allow for the investigation of molecular structures, reaction mechanisms, and electronic properties, guiding synthetic efforts and the optimization of lead compounds. researchgate.net

Applications of DFT in the Study of Azetidine Derivatives
ApplicationDescriptionReference
Geometry OptimizationCalculation of the lowest energy three-dimensional structure of the molecule. mdpi.com
Electronic Structure AnalysisDetermination of molecular orbital energies (HOMO, LUMO), electron density, and electrostatic potential. mdpi.com
Ring Strain Energy CalculationEstimation of the inherent strain in the four-membered ring using isodesmic reactions. researchgate.net
Reaction Mechanism InvestigationMapping of potential energy surfaces to identify transition states and reaction intermediates. nih.gov
Spectroscopic Property PredictionCalculation of theoretical UV-Vis absorption spectra and vibrational frequencies (IR/Raman). mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. osti.gov For a molecule like this compound, MD simulations can reveal the accessible conformations of both the azetidine and the cyclohexyl rings. The four-membered azetidine ring is known to adopt a puckered structure, and the specific conformation can be influenced by its substituents and the surrounding environment (e.g., solvent). nih.gov MD simulations can elucidate how the bulky (3-methoxycyclohexyl)oxy group affects the puckering of the azetidine ring and the preferred orientation of the substituent. nih.gov This analysis is critical for understanding receptor-ligand interactions in drug design, as the biological activity of a molecule is often dependent on its three-dimensional shape and conformational dynamics. researchgate.net

Chemical Reactivity and Transformations of the 3 3 Methoxycyclohexyl Oxy Azetidine Scaffold

Intrinsic Reactivity of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is largely driven by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain facilitates reactions that lead to the opening or expansion of the four-membered ring, as well as functionalization at both the nitrogen and carbon atoms. While more stable and easier to handle than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org

The strained nature of the azetidine ring in 3-[(3-Methoxycyclohexyl)oxy]azetidine makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions often require activation of the azetidine nitrogen, typically through protonation or conversion to a quaternary ammonium salt, which enhances the leaving group ability of the nitrogen. The regioselectivity of the nucleophilic attack is a critical aspect of these transformations.

Nucleophilic ring-opening reactions of unsymmetrically substituted azetidines can proceed via cleavage of either the C2-N or C4-N bond. The outcome of the reaction is influenced by a combination of steric and electronic factors. nih.gov For 3-substituted azetidines, such as the title compound, nucleophilic attack can occur at either the C2 or C4 position.

In the case of this compound, the ether substituent at the C3 position is expected to exert a modest electronic effect. Under acidic conditions, which are often necessary to promote ring-opening, the azetidine nitrogen is protonated, forming an azetidinium ion. The subsequent nucleophilic attack is an SN2-type process. The regioselectivity will be influenced by the steric hindrance at the C2 and C4 positions. As C2 and C4 are sterically similar in an unsubstituted azetidine, the presence of the bulky 3-methoxycyclohexyloxy group could introduce some steric differentiation, potentially favoring attack at the less hindered position.

Lewis acids can also catalyze the ring-opening of azetidines with various nucleophiles, including alcohols and thiols. researchgate.net For instance, N-tosylazetidines undergo ring cleavage in the presence of BF3·OEt2 to yield amino ethers and amino thioethers. researchgate.net It is anticipated that this compound, after appropriate N-activation (e.g., N-tosylation), would undergo similar Lewis acid-catalyzed ring-opening reactions.

NucleophileReagent/CatalystExpected ProductReference
Alcohols (R'OH)Lewis Acid (e.g., BF3·OEt2)N-(3-(alkoxy)propyl)-3-methoxycyclohexanamine researchgate.net
Thiols (R'SH)Lewis Acid (e.g., BF3·OEt2)N-(3-(alkylthio)propyl)-3-methoxycyclohexanamine researchgate.net
Halides (X-)Strong Acid (HX)1-halo-N-(3-methoxycyclohexyl)propan-2-amine or 2-halo-N-(3-methoxycyclohexyl)propan-1-amine libretexts.org

The strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems such as pyrrolidines, piperidines, and azepanes. semanticscholar.orgresearchgate.net These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which then undergoes nucleophilic attack to yield the ring-expanded product.

A common strategy for one-carbon ring expansion involves the reaction of azetidines with diazo compounds in the presence of a metal catalyst, leading to the formation of an azetidinium ylide that rearranges to a pyrrolidine. nih.gov For this compound, this would result in a 4-substituted pyrrolidine.

Another approach involves the intramolecular N-alkylation of a 2-substituted azetidine bearing a side chain with a suitable leaving group. The resulting bicyclic azetidinium ion is then opened by a nucleophile, leading to either a pyrrolidine or a larger ring, depending on the length of the side chain and the position of nucleophilic attack. semanticscholar.org While the title compound is substituted at C3, analogous principles could be applied if the nitrogen atom is functionalized with a reactive side chain.

Biocatalytic methods have also been developed for the one-carbon ring expansion of aziridines to azetidines via a semanticscholar.orgacs.org-Stevens rearrangement, highlighting the potential for enzymatic approaches in manipulating these strained rings. acs.org

Reaction TypeReagentsExpected ProductReference
One-Carbon ExpansionDiazoacetate, Rh2(OAc)4Pyrrolidine derivative nih.gov
Intramolecular N-alkylation/Ring OpeningFunctionalized N-substituent, NucleophilePyrrolidine, Piperidine, or Azepane derivative semanticscholar.orgresearchgate.net
Ylide Formation and RearrangementPhenacyl bromide, BasePyrrolidine derivative acs.org

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center and can readily undergo a variety of functionalization reactions. These transformations are crucial for modulating the properties of the molecule and for its incorporation into larger structures.

N-Alkylation: The secondary amine of the azetidine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the generated acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for introducing alkyl groups onto the nitrogen. nih.gov

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as coupling partners.

N-Acylation: Acylation of the azetidine nitrogen is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or HATU). This reaction forms a stable amide bond and is often used to introduce a variety of functional groups or to protect the nitrogen atom. acs.org

FunctionalizationReagentsProduct TypeReference
N-AlkylationR-X, BaseN-Alkyl-3-[(3-methoxycyclohexyl)oxy]azetidine nih.gov
N-ArylationAr-X, Pd catalyst, BaseN-Aryl-3-[(3-methoxycyclohexyl)oxy]azetidine acs.org
N-AcylationRCOCl or (RCO)2O, BaseN-Acyl-3-[(3-methoxycyclohexyl)oxy]azetidine acs.org

While N-functionalization is more common, the carbon atoms of the azetidine ring can also be functionalized, although this often requires more specialized methods.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H arylation of azetidines has been reported, often requiring a directing group attached to the nitrogen to achieve regioselectivity. acs.orgnih.govnih.gov For this compound, functionalization at the C2 or C4 position could be envisioned with an appropriate directing group. In some palladium-catalyzed reactions, azetidination, the formation of an azetidine ring via C-H amination, can occur as a side reaction or even the main pathway, depending on the reaction conditions. nih.govresearchgate.net

C-C Bond Formation: The formation of new carbon-carbon bonds at the azetidine ring can be achieved through various strategies. α-Lithiation of N-substituted azetidines, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position. mdpi.com Radical cyclization reactions have also been employed to form C-C bonds at the C4 position of azetidin-2-ones. acs.org Photochemical addition of thiols and disulfides to azetines can forge C-S bonds on the azetidine ring. polimi.it

FunctionalizationMethodReagentsExpected ProductReference
C-H ArylationPalladium-catalyzed C-H activationAr-I, Pd catalyst, Directing GroupC-arylated azetidine derivative acs.orgnih.govnih.gov
α-Alkylationα-Lithiation and electrophile trappings-BuLi, R-XC2-alkylated azetidine derivative mdpi.com

Transformations of the Methoxycyclohexyl Ether Moiety

The methoxycyclohexyl ether portion of the molecule offers additional opportunities for chemical modification, primarily through the cleavage of the ether linkages.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids or potent Lewis acids. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The specific conditions required and the products formed will depend on the nature of the groups attached to the oxygen atom.

In this compound, there are two ether linkages to consider: the bond between the azetidine C3 carbon and the cyclohexyloxy oxygen, and the bond between the cyclohexyl C3' carbon and the methoxy (B1213986) oxygen.

Cleavage with Strong Acids (e.g., HBr, HI): Treatment with strong hydrohalic acids will protonate the ether oxygen, converting the alkoxy group into a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Azetidinyl-O Bond: The carbon of the azetidine ring is secondary. Cleavage at this position would likely proceed via an SN2 mechanism, with the halide ion attacking the C3 carbon of the azetidine, leading to a 3-haloazetidine and 3-methoxycyclohexanol.

Cyclohexyl-O Bond: The carbon of the cyclohexyl ring attached to the methoxy group is also secondary. Cleavage here would also likely be an SN2 process, yielding 3-(azetidin-3-yloxy)cyclohexanol and a methyl halide.

Cleavage with Lewis Acids (e.g., BBr3): Boron tribromide is a powerful reagent for ether cleavage and is particularly effective for cleaving aryl methyl ethers. nih.govnih.gov It can also cleave alkyl ethers. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion. For this compound, BBr3 would be expected to cleave both ether linkages, ultimately yielding 3-hydroxyazetidine and cyclohexane-1,3-diol after workup. The reaction with BBr3 may proceed via a bimolecular mechanism for less substituted ethers. researchgate.net

ReagentExpected ProductsMechanismReference
HBr or HI (excess)3-Haloazetidine, 3-Halocyclohexanol, MethanolSN2 libretexts.orgmasterorganicchemistry.com
BBr3 followed by H2O workup3-Hydroxyazetidine, Cyclohexane-1,3-diol, Methyl bromideLewis acid-mediated cleavage nih.govnih.govpearson.com

Functionalization and Modification of the Cyclohexyl Ring

The cyclohexyl ring within the this compound scaffold presents a versatile platform for structural modification, allowing for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties. While direct research on the functionalization of this specific molecule is not extensively documented, the chemical literature provides a strong basis for predicting its reactivity based on well-established transformations of methoxycyclohexyl ethers and related saturated carbocycles. Key strategies for modifying the cyclohexyl moiety include demethylation of the methoxy group, oxidation of the ring, and direct C-H functionalization.

One of the most direct modifications of the 3-methoxycyclohexyl group is the cleavage of the methyl ether to unveil a hydroxyl group. This transformation is significant as the resulting secondary alcohol can serve as a handle for a wide array of subsequent chemical reactions. A common and potent reagent for this purpose is boron tribromide (BBr3), a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. chem-station.com Alternative methods include the use of strong Brønsted acids such as hydrobromic acid (HBr), often in acetic acid at elevated temperatures. chem-station.comwikipedia.org For substrates that may be sensitive to harsh acidic conditions, nucleophilic demethylation using alkyl thiols, such as 1-dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offers a viable alternative. chem-station.com

Oxidative transformations of the cyclohexyl ring can lead to the formation of ketones or alcohols, providing further opportunities for diversification. The oxidation of secondary methyl ethers to their corresponding ketones has been demonstrated using calcium hypochlorite under mild acidic conditions. acs.org This method proceeds through the formation of an oxocarbenium ion, which is subsequently trapped by water to form a hemiacetal that collapses to the ketone. acs.org It is also conceivable that direct C-H oxidation of the cyclohexane (B81311) ring could be achieved using transition metal catalysts, which are known to facilitate the liquid-phase oxidation of cyclohexane to cyclohexanol and cyclohexanone.

More advanced and selective modifications can be envisioned through modern C-H functionalization techniques. While not directly demonstrated on this scaffold, palladium-catalyzed transannular C-H arylation has been successfully applied to cyclohexane carboxylic acids, indicating the potential for direct introduction of aryl groups onto the cyclohexyl ring. nih.gov This approach would allow for the formation of carbon-carbon bonds at positions that are typically unreactive, significantly expanding the accessible chemical space.

Furthermore, halogenation of the cyclohexyl ring could provide a gateway to a variety of other functional groups through subsequent nucleophilic substitution reactions. While direct halogenation of such a saturated system can be challenging, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at one of the methylene (B1212753) positions on the ring. The regioselectivity of such a reaction would be governed by the relative stability of the resulting carbon-centered radicals.

The following table summarizes potential chemical transformations for the functionalization and modification of the cyclohexyl ring in the this compound scaffold, based on established organic chemistry principles.

Transformation Reagents and Conditions Potential Product(s) Notes
DemethylationBoron tribromide (BBr3) in an inert solvent (e.g., CH2Cl2) at low temperature.3-(3-Hydroxycyclohexyl)oxy]azetidineA widely used and effective method for cleaving methyl ethers. chem-station.com
47% Hydrobromic acid (HBr) with heating.3-(3-Hydroxycyclohexyl)oxy]azetidineA classic but harsh method that may not be suitable for sensitive substrates. chem-station.comwikipedia.org
1-Dodecanethiol, NaOH in NMP at high temperature.3-(3-Hydroxycyclohexyl)oxy]azetidineA nucleophilic demethylation suitable for molecules sensitive to strong acids. chem-station.com
OxidationCalcium hypochlorite, acetic acid in acetonitrile/water.3-(3-Oxocyclohexyl)oxy]azetidineSelective oxidation of the secondary methyl ether to a ketone. acs.org
C-H FunctionalizationPd catalyst, ligand, oxidant, and aryl halide.3-[(Aryl-substituted-3-methoxycyclohexyl)oxy]azetidineBased on analogous C-H activation methodologies for cyclohexane derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. For 3-[(3-Methoxycyclohexyl)oxy]azetidine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be essential for confirming its constitution and defining its stereochemistry.

The ¹H NMR spectrum would provide key information. The protons on the azetidine (B1206935) ring are expected to appear in a distinct region of the spectrum. For instance, in the parent azetidine, the methylene (B1212753) protons resonate at specific chemical shifts that are influenced by substitution. chemicalbook.com The methoxy (B1213986) group (-OCH₃) would present as a characteristic singlet, while the protons on the cyclohexane (B81311) ring would produce a complex series of multiplets due to spin-spin coupling.

The stereochemical relationship between the substituents on the cyclohexane ring (the methoxy group and the azetidinoxy group) and the conformation of the ring itself could be investigated through the analysis of coupling constants (J-values). The magnitude of the coupling between adjacent protons can help distinguish between axial and equatorial orientations. Furthermore, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for establishing through-space proximity between protons, which is invaluable for assigning the relative stereochemistry of both the cyclohexane and azetidine rings. wordpress.com

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments and their electronic nature. The chemical shifts of the carbons in the azetidine ring, the cyclohexane ring, and the methoxy group would all fall within predictable ranges, confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on known shifts for related structures like 3-methoxyazetidine (B35406) and substituted cyclohexanes and are for illustrative purposes.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine CH₂3.2 - 3.845 - 55
Azetidine CH4.0 - 4.560 - 70
Cyclohexane CH-O (Azetidine)3.5 - 4.070 - 80
Cyclohexane CH-O (Methoxy)3.3 - 3.875 - 85
Cyclohexane CH₂1.2 - 2.220 - 40
Methoxy CH₃~3.3~56

Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the synthesis of this compound, MS would be an essential tool for confirming the identity of the final product and for identifying any intermediates, byproducts, or impurities.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₉NO₂).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) would offer further structural proof. For this compound, characteristic fragmentation pathways would be expected. These could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring.

Ether bond cleavage: Scission of the C-O bond connecting the azetidine and cyclohexane rings, leading to fragments corresponding to the azetidinoxy cation and the methoxycyclohexyl radical, or vice versa.

Loss of the methoxy group: Elimination of a methoxy radical from the cyclohexane ring.

Ring fragmentation: Fragmentation of the cyclohexane ring itself.

By analyzing the mass-to-charge (m/z) ratios of these fragments, the connectivity of the molecule can be pieced together, corroborating the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical m/z values for illustrative purposes.)

Fragment Description Predicted m/z
[M]⁺Molecular Ion185
[M - OCH₃]⁺Loss of methoxy group154
[C₇H₁₂O]⁺Methoxycyclohexyl fragment112
[C₃H₆NO]⁺Azetidin-3-oxy fragment72

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformation

While NMR provides excellent information about the structure and stereochemistry in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. If a suitable single crystal of this compound or a derivative could be grown, this technique would provide the absolute confirmation of its three-dimensional structure.

The key information obtained from an X-ray crystal structure analysis would include:

Absolute Stereochemistry: Unambiguous assignment of the configuration (R or S) at all chiral centers. This is particularly crucial for molecules with multiple stereocenters, as it resolves any ambiguities from spectroscopic data.

Conformation: Precise determination of the puckering of the azetidine ring and the preferred chair or boat conformation of the cyclohexane ring in the solid state. adelaide.edu.au

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, which can provide insight into ring strain and electronic effects. Azetidine rings, for example, have considerable ring strain that influences their reactivity. rsc.org

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding or other non-covalent interactions.

The ability to obtain a crystal structure is contingent on the ability to produce a high-quality, single crystal of the compound, which is not always feasible. However, should a crystal structure be determined, it would serve as the ultimate proof of the molecule's stereochemical and conformational identity.

Table 3: Crystallographic Data Parameters for this compound (Note: As no crystal structure has been published, this table indicates the type of data that would be determined.)

Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Bond Lengths (Å)To be determined
Bond Angles (°)To be determined
Torsion Angles (°)To be determined

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